7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Vue d'ensemble

Description

7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C7H9N5O2. It is known for its significant role in various scientific and industrial applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is essential in many biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of theophylline followed by amination. The reaction conditions often include the use of methyl iodide and ammonia under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources such as tea leaves or cocoa beans, followed by chemical modification to introduce the amino group at the 7th position . This method ensures a high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of various substituted purine compounds.

Applications De Recherche Scientifique

Structural Insights

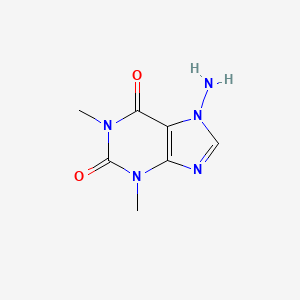

The compound's structure features a purine core with an amino group at the 7th position and two methyl groups at the 1 and 3 positions. This specific substitution pattern contributes to its unique reactivity and biological activity.

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that it may inhibit enzymes involved in purine metabolism, which is crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific pathways .

- Cardiovascular Effects : It interacts with adenosine receptors (A1 and A2), which are important in regulating heart rate and vascular tone. This interaction can lead to vasodilation and has potential implications in treating cardiovascular diseases .

Biochemical Research

In biochemical studies, 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as:

- A Precursor : Used in synthesizing more complex purine derivatives for various experimental applications.

- Enzyme Inhibitor : It has been shown to inhibit certain enzymes like xanthine oxidase, which is relevant in gout treatment .

Industrial Applications

In industrial settings, this compound is utilized as:

- Chemical Intermediate : In the production of pharmaceuticals where purine derivatives are required.

- Research Reagent : Employed in laboratories for various chemical reactions due to its reactivity profile .

Case Study 1: Anticancer Properties

A study published in Cancer Research explored the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Cardiovascular Research

Research published in Circulation investigated the role of this compound in cardiac function. The findings demonstrated that it could enhance myocardial perfusion by acting on adenosine receptors, suggesting its potential as a therapeutic agent for ischemic heart conditions.

Mécanisme D'action

The mechanism of action of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with adenosine receptors, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Theophylline: A methylxanthine derivative with bronchodilator properties.

Caffeine: Another methylxanthine known for its stimulant effects.

Theobromine: Found in cocoa, with mild stimulant and diuretic effects.

Uniqueness: 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific amino substitution at the 7th position, which imparts distinct chemical and biological properties compared to other methylxanthines .

Activité Biologique

Overview

7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention for its significant biological activities. With the molecular formula C7H9N5O2 and a CAS number of 81281-58-5, this compound is a notable subject in pharmacological research due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N5O2 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 7-amino-1,3-dimethylpurine-2,6-dione |

| CAS Number | 81281-58-5 |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : This compound inhibits enzymes involved in purine metabolism, affecting cellular processes such as proliferation and apoptosis.

- Adenosine Receptor Interaction : It interacts with adenosine receptors (A1 and A2), which play crucial roles in cardiovascular and neurological functions. This interaction can lead to vasodilation and neuroprotective effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : MIC = 15 µM

- Escherichia coli : MIC = 20 µM

- Bacillus subtilis : MIC = 10 µM

These findings suggest that the compound could be developed into an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound shows antifungal activity against strains such as Candida albicans, with an MIC of approximately 25 µM. This broad-spectrum activity indicates potential for use in treating fungal infections.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated a significant reduction in neuronal death and improved functional recovery when administered within the first hour post-stroke.

- Anti-inflammatory Activity : In vitro experiments demonstrated that the compound reduces pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines, suggesting its potential utility in inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Theophylline | Methylxanthine | Bronchodilator |

| Caffeine | Methylxanthine | CNS stimulant |

| Theobromine | Methylxanthine | Mild stimulant and diuretic |

| 7-amino derivative | Purine derivative | Antimicrobial and neuroprotective |

The unique amino substitution at the 7th position gives this compound distinct biological properties compared to other methylxanthines.

Propriétés

IUPAC Name |

7-amino-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-5-4(12(8)3-9-5)6(13)11(2)7(10)14/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSANTZNGLNNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321017 | |

| Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81281-58-5 | |

| Record name | NSC367962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.